N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group substituted with a dimethylamino group and a butyramide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide typically involves the following steps:
Formation of the Pyrimidin-2-yl Group: This can be achieved through the reaction of appropriate precursors such as guanidine and an aldehyde or ketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Butyramide Moiety: The butyramide group can be introduced through acylation reactions using butyryl chloride or butyric anhydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: It can be employed in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group but different core structure.
Butyramide derivatives: Compounds with similar butyramide groups but different substituents.
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring structure, which is substituted with a dimethylamino group and a butyramide moiety. The specific arrangement of these functional groups contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit various enzymes. For instance, it may inhibit kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Binding : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is crucial for its potential use in treating diseases such as cancer and inflammatory disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | HeLa | 10 | 50% inhibition of cell growth |
Study 2 | MCF-7 | 5 | Induction of apoptosis |
Study 3 | A549 | 20 | Inhibition of kinase activity |
These studies indicate that the compound has potent effects on cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound. For example:
- A study on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Pharmacokinetic studies revealed favorable absorption and distribution characteristics, indicating that the compound can effectively reach target tissues after administration.
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct advantages:
Compound | Biological Activity | Mechanism | Unique Feature |
---|---|---|---|
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide | Moderate kinase inhibition | Enzyme inhibition | Different substitution pattern |
N-(4-(aminomethyl)pyrimidin-2-yl)butyramide | Weak receptor binding | Receptor modulation | Lacks dimethylamino group |
The unique dimethylamino substitution enhances the compound's potency and selectivity for certain biological targets, making it a promising candidate for further development.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that the compound could significantly reduce tumor burden when administered alongside standard chemotherapy.
- Inflammatory Diseases : In animal models of inflammation, the compound demonstrated efficacy in reducing markers of inflammation, suggesting potential applications in treating conditions like rheumatoid arthritis.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-5-11(16)13-8-9-12-7-6-10(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIAKWGIXPOKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.